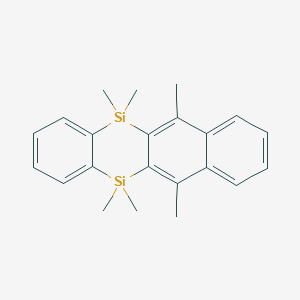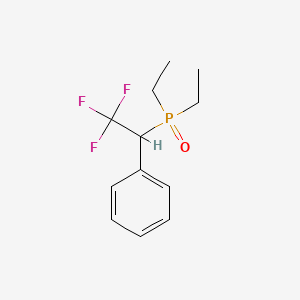![molecular formula C22H15NO2 B12525866 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene CAS No. 669047-76-1](/img/structure/B12525866.png)
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene is an organic compound with a complex structure that includes nitro, phenylethynyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 1-iodo-4-nitrobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-Amino-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its nitro and phenylethynyl groups. The nitro group can participate in redox reactions, while the phenylethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence various molecular pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
1-Nitro-4-(phenylethynyl)benzene: Lacks the ethenyl group, making it less complex.
1-Nitro-4-(2-nitropropenyl)benzene: Contains an additional nitro group, altering its reactivity and applications.
Uniqueness: Its structure allows for multiple functionalization possibilities, making it a versatile compound in research and industry .
Propiedades
Número CAS |
669047-76-1 |
|---|---|
Fórmula molecular |
C22H15NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-[2-(4-nitrophenyl)ethenyl]-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-17H |
Clave InChI |
ICZVNFQILARJPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)
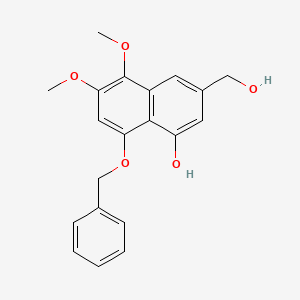
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)

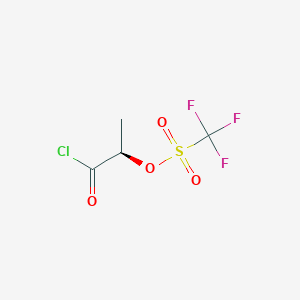
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
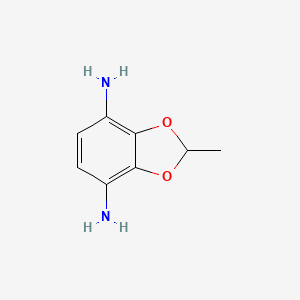
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
